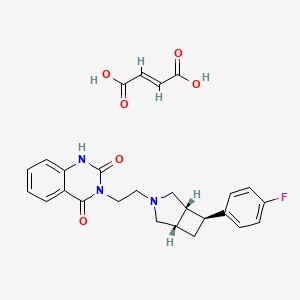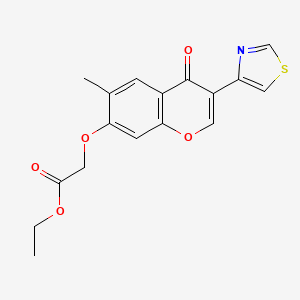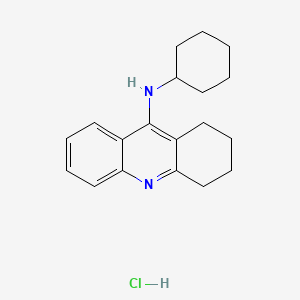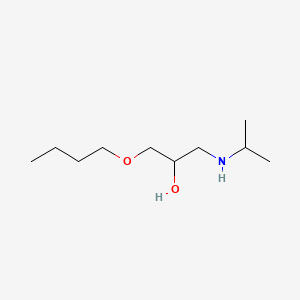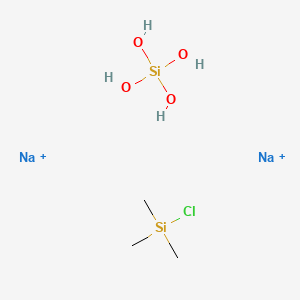
Disodium;chloro(trimethyl)silane;silicic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;chloro(trimethyl)silane;silicic acid is a compound that combines elements of silicon chemistry with disodium and silicic acid. This compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;chloro(trimethyl)silane;silicic acid typically involves the reaction of trimethylchlorosilane with silicic acid in the presence of disodium. The reaction conditions often require anhydrous environments to prevent hydrolysis of the chlorosilane component. The general reaction can be represented as:
(CH3)3SiCl+H4SiO4+2Na→(CH3)3SiO4SiNa2+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using silicon-copper alloys and methyl chloride. The process is optimized to produce high yields of the desired product while minimizing by-products. The reaction is typically carried out in a controlled environment to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;chloro(trimethyl)silane;silicic acid undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silicic acid and trimethylsilanol.
Substitution: Reacts with nucleophiles to replace the chloride group.
Oxidation and Reduction: Can participate in redox reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, and other nucleophiles.
Redox Reactions: Various oxidizing and reducing agents.
Major Products
Hydrolysis: Silicic acid and trimethylsilanol.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Redox Reactions: Products vary based on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Disodium;chloro(trimethyl)silane;silicic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of disodium;chloro(trimethyl)silane;silicic acid involves the interaction of the chlorosilane group with various nucleophiles. The silicon atom in the compound is highly reactive and can form stable bonds with oxygen, nitrogen, and carbon atoms. This reactivity is exploited in various chemical processes to achieve desired modifications and syntheses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylchlorosilane: A closely related compound used in similar applications.
Dimethyldichlorosilane: Another organosilicon compound with different reactivity and applications.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy.
Uniqueness
Disodium;chloro(trimethyl)silane;silicic acid is unique due to its combination of disodium and silicic acid components, which impart distinct properties and reactivity. This makes it particularly useful in specialized applications where other organosilicon compounds may not be suitable.
Eigenschaften
Molekularformel |
C3H13ClNa2O4Si2+2 |
|---|---|
Molekulargewicht |
250.73 g/mol |
IUPAC-Name |
disodium;chloro(trimethyl)silane;silicic acid |
InChI |
InChI=1S/C3H9ClSi.2Na.H4O4Si/c1-5(2,3)4;;;1-5(2,3)4/h1-3H3;;;1-4H/q;2*+1; |
InChI-Schlüssel |
CSKLCZFVOFHIFT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)Cl.O[Si](O)(O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


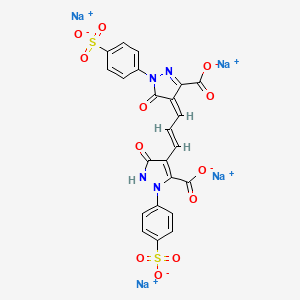

![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
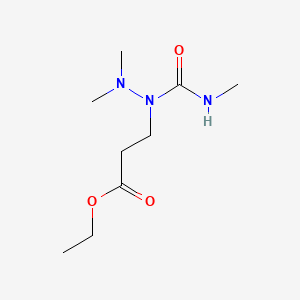

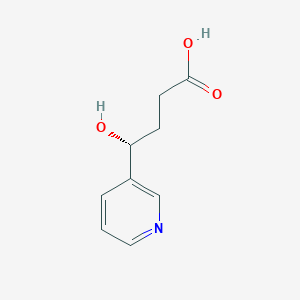
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
